molecular formula C15H21N3O4S2 B049235 Inhibiteur de FTase II

Inhibiteur de FTase II

Numéro de catalogue: B049235
Poids moléculaire: 371.5 g/mol
Clé InChI: QZVAZQOXHOMYJF-RYUDHWBXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

FTase Inhibitor II is a compound that inhibits the enzyme farnesyltransferase. Farnesyltransferase is responsible for the post-translational modification of proteins, particularly the addition of a farnesyl group to the Ras protein. This modification is crucial for the proper localization and function of Ras proteins, which play a significant role in cell signaling pathways. Inhibiting farnesyltransferase can prevent the activation of Ras proteins, which is beneficial in treating cancers where Ras proteins are mutated and overactive .

Applications De Recherche Scientifique

FTase Inhibitor II has a wide range of applications in scientific research:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of FTase Inhibitor II typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route can vary, but it generally includes:

  • Formation of the core structure through a series of condensation and cyclization reactions.
  • Introduction of functional groups that enhance the inhibitory activity.
  • Purification and characterization of the final product using techniques such as chromatography and spectroscopy.

Industrial Production Methods: Industrial production of FTase Inhibitor II involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:

Analyse Des Réactions Chimiques

Types of Reactions: FTase Inhibitor II undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halides and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Comparaison Avec Des Composés Similaires

FTase Inhibitor II is compared with other farnesyltransferase inhibitors such as:

    Tipifarnib: Another potent farnesyltransferase inhibitor with a similar mechanism of action.

    Lonafarnib: Known for its use in treating progeria and other diseases related to defective farnesylation.

    BMS-214662: A farnesyltransferase inhibitor with additional activity against other enzymes.

Uniqueness: FTase Inhibitor II is unique due to its specific binding affinity and inhibitory potency against farnesyltransferase. It has shown promising results in preclinical studies for its anticancer activity .

Activité Biologique

Farnesyltransferase inhibitors (FTIs), including FTase Inhibitor II (tipifarnib), have garnered significant attention in cancer research due to their ability to inhibit the farnesylation of proteins, particularly Ras, which is crucial for its biological activity. This article explores the biological activity of FTase Inhibitor II, focusing on its mechanisms, clinical findings, and case studies.

FTase catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate to specific cysteine residues on target proteins, including Ras. This post-translational modification is essential for the proper localization and function of Ras in cell signaling pathways that regulate cell proliferation and survival. By inhibiting FTase, FTIs prevent the farnesylation of Ras and other substrates, thereby disrupting oncogenic signaling pathways.

Key Mechanisms

  • Inhibition of Ras Activation : FTIs block the farnesylation process, leading to the accumulation of unmodified Ras in the cytosol, which cannot localize to the plasma membrane where it exerts its effects on cell signaling.
  • Impact on Other Proteins : Besides Ras, FTIs affect various other farnesylated proteins such as RhoB and Akt2, which are implicated in tumor progression and survival signaling pathways .

Phase I and II Trials

A series of clinical trials have evaluated the efficacy and safety of tipifarnib in different cancer types:

  • Breast Cancer : A Phase II trial involving 44 patients with stage IIB-IIIC breast cancer combined tipifarnib with doxorubicin-cyclophosphamide. Results showed a 25% pathologic complete response (pCR) rate, with significant reductions in FTase activity (median 91%) and p-STAT3 expression .
  • Head and Neck Squamous Cell Carcinoma (HNSCC) : In a trial focusing on patients with HRAS mutations, tipifarnib was administered at 900 mg twice daily. The objective response rate was reported at 67%, with some patients experiencing durable responses over one year .
  • Combination Therapies : Preclinical studies suggest that combining FTIs with other cytotoxic agents may enhance therapeutic efficacy. For instance, combining tipifarnib with gemcitabine has shown promise in preclinical models .

Safety Profile

Tipifarnib is generally well tolerated, with less than 25% of patients discontinuing treatment due to adverse events. Common treatment-emergent adverse events include myelosuppression (neutropenia, anemia) and gastrointestinal disturbances .

Case Study Summary Table

Study Cancer Type Treatment Regimen Response Rate Notable Findings
Study 1Breast CancerTipifarnib + AC25% pCRDecreased FTase activity by median 91%
Study 2HNSCCTipifarnib67% overall responseDurable responses in some patients
Study 3Non-Hodgkin LymphomaTipifarnib + Other agentsVariableInduces apoptosis via Ras-MAPK pathway

Research Findings

Recent studies have highlighted several critical findings regarding the biological activity of FTase Inhibitor II:

  • Cell Cycle Arrest : FTIs have been shown to induce G1 phase arrest in various tumor cell lines by upregulating p27Kip1 levels and downregulating cyclin-dependent kinases .
  • Apoptosis Induction : Tipifarnib has demonstrated the ability to induce apoptosis in multiple cancer cell lines through inhibition of the Ras-MAPK and JAK-STAT pathways .
  • Potential Beyond Cancer : Research indicates potential applications for FTIs beyond oncology, including treatment for Hutchinson–Gilford progeria syndrome and chronic hepatitis D .

Propriétés

IUPAC Name

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S2/c1-24-7-6-12(15(21)22)18-13(19)9-2-4-10(5-3-9)17-14(20)11(16)8-23/h2-5,11-12,23H,6-8,16H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVAZQOXHOMYJF-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FTase Inhibitor II
Reactant of Route 2
FTase Inhibitor II
Reactant of Route 3
FTase Inhibitor II
Reactant of Route 4
FTase Inhibitor II
Reactant of Route 5
FTase Inhibitor II
Reactant of Route 6
FTase Inhibitor II

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.